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Methylcyclopentadiene

Cat. No.: B7823504
CAS No.: 96-39-9
M. Wt: 80.13 g/mol
InChI Key: NFWSQSCIDYBUOU-UHFFFAOYSA-N
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Description

Significance as a Key Intermediate and Monomer in Chemical Synthesis

Methylcyclopentadiene's primary significance lies in its function as a versatile intermediate and monomer. It is a foundational component in the synthesis of organometallic complexes, high-energy fuels, and polymers. wikipedia.orgresearchgate.net

Deprotonation of This compound (B1197316) yields the aromatic methylcyclopentadienyl anion (commonly denoted as Cp′). wikipedia.org This anion is a crucial ligand in organometallic chemistry. wikipedia.org Organometallic complexes containing the Cp′ ligand often exhibit enhanced solubility in organic solvents compared to their unsubstituted cyclopentadienyl (B1206354) (Cp) counterparts. wikipedia.org A notable industrial application is its role as a precursor to methylcyclopentadienyl manganese tricarbonyl (MMT), a well-known gasoline antiknock additive. google.com

Furthermore, this compound is a critical building block for high-energy-density fuels. researchgate.net Through Diels-Alder reactions, it forms dimers (di(this compound)) which are key components in advanced fuels, such as RJ-4 rocket fuel. Its dimer exhibits superior thermal stability and energy density compared to the dimer of cyclopentadiene (B3395910). The ability to be synthesized from renewable biomass sources also positions this compound as a key intermediate in the development of sustainable aviation fuels. researchgate.netresearchgate.net

Key Applications of this compound as an Intermediate
Application AreaProduct/RoleReference
Organometallic ChemistryPrecursor to the methylcyclopentadienyl (Cp′) ligand for catalysts and complexes. wikipedia.org
Fuel AdditivesPrecursor to methylcyclopentadienyl manganese tricarbonyl (MMT). google.com
High-Energy FuelsMonomer for di(this compound), a component of high-density fuels like RJ-4.
Polymers and ResinsUsed in the production of various polymers and valuable chemicals. researchgate.net

Isomeric Forms of this compound and Their Chemical Relevance

This compound exists as three structural isomers, depending on the position of the methyl group on the cyclopentadiene ring. wikipedia.org These isomers are 1-methylcyclopenta-1,3-diene, 2-methylcyclopenta-1,3-diene, and 5-methylcyclopenta-1,3-diene. wikipedia.orgnih.govchemeo.com The isomers are reactive and can interconvert. polimi.itresearchgate.net

Isomers of this compound
Isomer NameCAS NumberMolecular FormulaMolar Mass
1-Methylcyclopenta-1,3-diene96-39-9C₆H₈80.130 g·mol⁻¹
2-Methylcyclopenta-1,3-diene3727-31-9C₆H₈80.130 g·mol⁻¹
5-Methylcyclopenta-1,3-diene96-38-8C₆H₈80.130 g·mol⁻¹
Data sourced from wikipedia.org, nih.gov, chemeo.com.

The chemical relevance of the isomers is rooted in their collective and individual reactivity. A mixture of the 1- and 2-methyl isomers readily undergoes Diels-Alder reactions to form dimers, which is the basis for their use in high-density fuels. researchgate.net The reaction of these isomers with dienophiles like maleic anhydride (B1165640) results in a complex mixture of isomeric adducts, providing a valuable case study for stereochemistry and advanced NMR analysis in chemical education. sfu.casfu.ca

All three isomers produce the same methylcyclopentadienyl anion upon deprotonation, making the specific starting isomer less critical for many applications in organometallic synthesis. wikipedia.org However, the distinct reactivity of each isomer is a subject of theoretical and computational research, particularly in the study of abstraction reactions that form methylcyclopentadienyl radicals. researchgate.netpolimi.it These radical species are important intermediates in combustion chemistry and can lead to the formation of aromatic compounds like benzene (B151609) or fulvene (B1219640) through subsequent reactions. researchgate.netpolimi.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8 B7823504 Methylcyclopentadiene CAS No. 96-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclopenta-1,3-diene
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InChI

InChI=1S/C6H8/c1-6-4-2-3-5-6/h2-4H,5H2,1H3
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InChI Key

NFWSQSCIDYBUOU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC1
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Molecular Formula

C6H8
Record name METHYLCYCLOPENTADIENE
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DSSTOX Substance ID

DTXSID101027739
Record name 1-Methylcyclopentadiene
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Molecular Weight

80.13 g/mol
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Physical Description

Methylcyclopentadiene appears as a pale yellow liquid or crystalline solid. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Vapor can injure the eyes and respiratory tract and may cause headaches and dizziness. Vapor is anesthetic and may have other central nervous system effects. Vapor may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system, or from vomiting, may cause bronchopneumonia or pulmonary edema., Liquid, Pale yellow liquid or solid; [CAMEO]
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Record name 1,3-Cyclopentadiene, methyl-
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CAS No.

26519-91-5, 96-39-9, 26472-00-4
Record name METHYLCYCLOPENTADIENE
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Record name 1-Methyl-1,3-cyclopentadiene
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Record name 1-Methylcyclopentadiene
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Advanced Synthetic Methodologies for Methylcyclopentadiene

Bio-Based and Sustainable Synthesis Routes

The transition to a bio-economy has spurred the development of sustainable routes to valuable chemicals. For methylcyclopentadiene (B1197316), this involves leveraging biomass-derived platform molecules and feedstocks like cellulose (B213188), hemicellulose, and xylose. acs.orgresearchgate.netresearchgate.net

Production from 2,5-Hexanedione (B30556) via Cascade Reactions

A significant advancement in bio-based synthesis is the conversion of 2,5-hexanedione, a platform chemical derivable from cellulose, into this compound through a series of cascade reactions. acs.orgresearchgate.netnih.gov This integrated process combines intramolecular aldol (B89426) condensation and selective hydrodeoxygenation, offering a direct route from a biomass-derived intermediate to the final product. acs.orgresearchgate.net

The initial step in this cascade process involves the intramolecular aldol condensation of 2,5-hexanedione to form a cyclic intermediate, 3-methyl-2-cyclopenten-1-one (B1293772). nih.govresearchgate.net This reaction is a crucial carbon-carbon bond-forming step that creates the foundational cyclopentane (B165970) ring structure. researchgate.net Base-catalyzed pathways are effective for this transformation, and research has shown that this condensation can achieve high selectivity. nih.govresearchgate.net For instance, using a MgO catalyst for the intramolecular aldol condensation of cellulose-derived 2,5-hexanedione resulted in a 98% carbon yield of 3-methylcyclopent-2-enone. nih.gov

Following the aldol condensation, the intermediate, 3-methyl-2-cyclopenten-1-one, undergoes catalytic chemoselective hydrodeoxygenation to produce this compound. researchgate.netnih.gov This step is critical as it selectively removes the oxygen atom from the ketone group while preserving the carbon-carbon double bonds in the ring. A notable method involves a three-step process where 3-methyl-2-cyclopenten-1-one is first reduced to 3-methyl-2-cyclopenten-1-ol using a ternary Ruthenium catalyst system with 96% chemoselectivity. nih.gov This is then followed by dehydration to yield this compound. nih.gov Another direct approach utilizes a zinc-molybdenum oxide catalyst for the vapor-phase hydrodeoxygenation of 3-methylcyclopent-2-enone, achieving a high carbon yield of 70% for this compound. nih.gov This direct conversion is attributed to the catalyst's ability to preferentially interact with the C=O bond over the C=C bond. nih.gov

Zinc molybdate (B1676688) catalysts, particularly Zn3Mo2O9, have demonstrated exceptional performance in the direct synthesis of this compound from 2,5-hexanedione. acs.orgresearchgate.net These catalysts facilitate a cascade reaction that combines intramolecular aldol condensation and selective hydrodeoxygenation in a single process. acs.orgresearchgate.net At a reaction temperature of 400°C under atmospheric pressure, a molar yield of 65% for this compound was achieved using a Zn3Mo2O9 catalyst. acs.orgresearchgate.net

The high efficacy of the Zn3Mo2O9 catalyst is attributed to several factors. It possesses a high specific BET surface area, which enhances the adsorption and mass transfer of reactants. acs.org Furthermore, its higher reducibility leads to the formation of more oxygen vacancies (or Mo⁵⁺ species), which are crucial for the catalytic activity. acs.org These properties contribute to the catalyst's high activity, selectivity, and stability in converting 2,5-hexanedione directly to this compound. acs.org The formation of ZnMoO₃ species during the reduction of ZnMoO₄ is believed to be key to the excellent performance of zinc-molybdenum oxide catalysts. nih.gov

Catalytic Performance in this compound Synthesis from 2,5-Hexanedione
CatalystReaction TypeKey IntermediateYieldReaction ConditionsReference
Zn3Mo2O9Cascade Intramolecular Aldol Condensation/Selective Hydrodeoxygenation-65% molar yield of MCPD400°C, atmospheric pressure acs.orgresearchgate.net
15wt.% MoO3/ZnODirect Hydrodeoxygenation3-methylcyclopent-2-enone70% carbon yield of MCPD400°C, 0.1 MPa H2 nih.gov
RuCl2(PPh3)3/NH2(CH2)2NH2/KOH followed by AlPO4/MgSO4Chemoselective Reduction and Dehydration3-methyl-2-cyclopenten-1-ol96% chemoselectivity for the hydrogenation stepDehydration at 70°C under reduced pressure nih.gov

Production from Xylose and Hemicellulose Feedstocks

Another promising and sustainable route to this compound utilizes xylose and hemicellulose, which are abundant components of lignocellulosic biomass. researchgate.netresearchgate.netnih.gov This pathway involves a two-step process that first converts these feedstocks into a key intermediate, cyclopentanone (B42830), followed by its conversion to this compound. researchgate.netresearchgate.netnih.gov

Cascade Dehydrogenation and Aldol Condensation Routes

A notable advanced methodology involves the cascade reaction of cyclopentanone with methanol (B129727) and hydrogen over zinc molybdate catalysts. researchgate.netnih.gov This process integrates dehydrogenation, aldol condensation, and selective hydrodeoxygenation (HDO) into a single, efficient sequence to yield this compound. researchgate.netnih.gov Researchers have also demonstrated the direct conversion of 2,5-hexanedione, a biomass-derived platform chemical, into this compound. the-innovation.orgacs.org This is achieved through a cascade intramolecular aldol condensation and selective hydrodeoxygenation reaction at 400 °C under atmospheric pressure, catalyzed by zinc molybdates, achieving a molar yield of up to 65%. acs.orgresearchgate.net

Direct Hydrodeoxygenation of 3-Methylcyclopent-2-enone

An innovative and sustainable route to this compound involves the direct hydrodeoxygenation of 3-methylcyclopent-2-enone, which can be derived from cellulose. cas.cnnih.govnih.gov This process is a significant step toward producing valuable chemicals from renewable biomass, addressing both energy and environmental concerns. cas.cnnih.gov The transformation of cellulose into 3-methylcyclopent-2-enone and its subsequent selective hydrodeoxygenation offers a promising bio-based pathway. nih.gov This method has been shown to produce this compound with a carbon yield of 70%. cas.cnnih.gov

The success of the direct hydrodeoxygenation of 3-methylcyclopent-2-enone hinges on the catalyst system. A partially reduced zinc-molybdenum (Zn-Mo) oxide catalyst has proven to be highly effective. cas.cnnih.govcas.cn The performance of this catalyst is attributed to the formation of ZnMoO₃ species during the reduction of ZnMoO₄. nih.gov These species are believed to preferentially interact with the carbonyl (C=O) bond over the carbon-carbon double bond (C=C) in the vapor-phase hydrodeoxygenation of 3-methylcyclopent-2-enone, leading to the highly selective formation of this compound. cas.cnnih.gov A 15wt.% MoO₃/ZnO catalyst, in particular, has demonstrated excellent performance. nih.gov

Table 1: Catalytic Performance in Hydrodeoxygenation of 3-Methylcyclopent-2-enone
CatalystPrecursorReactionProductCarbon Yield (%)
Zn-Mo oxide3-Methylcyclopent-2-enoneDirect HydrodeoxygenationThis compound70

Traditional Chemical Synthesis Approaches

Traditional methods for synthesizing this compound often involve the use of strong bases and alkylating agents.

Alkylative Reactions of Cyclopentadiene (B3395910) Salts (e.g., Sodium Method)

A well-established method for preparing this compound is the alkylation of cyclopentadiene salts. google.com This typically involves reacting cyclopentadiene with a strong base, such as metallic sodium, to form the cyclopentadienyl (B1206354) anion. google.comresearchgate.netwikipedia.org The resulting sodium cyclopentadienide (B1229720) is then treated with an alkylating agent, like methyl chloride, to yield this compound. google.comresearchgate.net The reaction is often carried out in a solvent such as diethylene glycol dimethyl ether (diglyme). google.com To optimize the yield of this compound and minimize the formation of undesired byproducts like dithis compound, a large stoichiometric excess of cyclopentadiene monomer is used. google.com Under optimal conditions, this method can achieve a yield of 84.8% for this compound. researchgate.net

Table 2: Alkylation Reaction Parameters for this compound Synthesis
Reactant 1Reactant 2Alkylating AgentSolventYield of MCPD (%)
CyclopentadieneSodiumMethyl ChlorideDiglyme84.8

Grignard-like Methodologies for this compound Formation

Grignard-like methodologies offer an alternative to the sodium method. This approach involves the preparation of a Grignard reagent, such as methylmagnesium chloride, in a suitable solvent like n-butyl ether. google.com Cyclopentadiene monomer is then added to this solution to form cyclopentadienyl magnesium chloride. google.com Subsequent reaction with monochloromethane leads to the formation of this compound. google.com Another approach, termed the in situ Grignard metalation method (iGMM), involves the addition of bromoethane (B45996) to a suspension of magnesium turnings and cyclopentadiene in an ethereal solvent, which smoothly yields cyclopentadienylmagnesium bromides. nih.gov

Derivation from this compound Dimer Cracking

This compound is commonly stored and handled as its dimer, which is formed through a Diels-Alder reaction. To obtain the monomer, the dimer must be subjected to thermal cracking. wikipedia.orgcdnsciencepub.comsapub.org This process involves heating the dimer, which causes a retro-Diels-Alder reaction, breaking the dimer back into two molecules of the this compound monomer. google.com The resulting monomer is then typically purified by distillation to remove any impurities, including cyclopentadiene which is a common contaminant. wikipedia.org The cracking is often performed at elevated temperatures, for example, by dropping the dimer into hot mineral oil at approximately 225°C within a distillation apparatus. reddit.com

Reactivity and Reaction Pathways of Methylcyclopentadiene

Isomerization Dynamics

1,5-Sigmatropic Hydrogen Shift Mechanisms

The primary mechanism for the interconversion of methylcyclopentadiene (B1197316) isomers is the researchgate.netresearchgate.net-sigmatropic hydrogen shift. nsf.govnih.govlibretexts.orglibretexts.org This process is a unimolecular pericyclic reaction involving the movement of a hydrogen atom across the cyclopentadiene (B3395910) ring system. nsf.govresearchgate.net The reaction proceeds through a suprafacial pathway, as predicted by orbital symmetry rules, where the hydrogen atom moves along the same face of the π-system. libretexts.orglibretexts.org

While a more complex bimolecular mechanism involving the exo dimer of cyclopentadiene has been proposed, computational studies have shown a significant preference (25 kcal/mol) for the unimolecular pathway. nsf.govresearchgate.net The isomerization of 5-methylcyclopentadiene to 1-methylcyclopentadiene is a rapid process, followed by a slower conversion of 1-methylcyclopentadiene to the 2-methyl isomer. nih.gov

The isomerization process can be visualized as a series of researchgate.netresearchgate.net-hydrogen shifts:

5-methylcyclopentadiene rearranges to 1-methylcyclopentadiene . nih.gov

1-methylcyclopentadiene then rearranges to 2-methylcyclopentadiene . nih.gov

This continuous shifting of hydrogen atoms leads to the dynamic equilibrium observed in mixtures of this compound. nsf.gov

Kinetic Studies of Isomerization Processes

Table 1: Kinetic Data for this compound Isomerization
ReactionRate Constant (k) at 25°CTime to Completion/Equilibrium
5-methylcyclopentadiene → 1-methylcyclopentadiene1.8 × 10⁻⁴ s⁻¹ nsf.govnih.gov3–4 hours nih.gov
1-methylcyclopentadiene → 2-methylcyclopentadieneSlower2–3 days nih.gov

Dimerization and Co-dimerization Reactions

In addition to isomerization, this compound readily undergoes Diels-Alder reactions with itself (dimerization) or other dienes (co-dimerization) to form various adducts. ontosight.airesearchgate.net These reactions are a key feature of its chemistry and are fundamental to its application in fuel synthesis.

Thermal Dimerization Kinetics of this compound Isomers

The thermal dimerization of this compound isomers is a complex process that leads to a mixture of dimethyldicyclopentadiene isomers. researchgate.netresearchgate.net The rate of dimerization is comparable to that of cyclopentadiene. nih.gov At 120°C, the rate constants for the dimerization of cyclopentadiene and an isomeric mixture of this compound are 1.13 × 10⁻³ M⁻¹s⁻¹ and 1.08 × 10⁻³ M⁻¹s⁻¹, respectively. nih.gov The reaction is typically carried out in a batch reactor, and the concentrations of reactants and products are monitored to determine the kinetic parameters. researchgate.net

Table 2: Dimerization Rate Constants at 120°C
ReactantRate Constant (k)
Cyclopentadiene1.13 × 10⁻³ M⁻¹s⁻¹ nih.gov
This compound (isomeric mixture)1.08 × 10⁻³ M⁻¹s⁻¹ nih.gov

Catalyzed Dimerization (e.g., Cucurbituril (CB7) Catalysis)

The rate and selectivity of this compound dimerization can be significantly influenced by catalysts. Cucurbit acs.orguril (CB7), a macrocyclic host molecule, has been shown to catalyze the dimerization of MCPD isomers in aqueous solution. researchgate.netnih.gov This catalysis results in a large rate acceleration and a remarkable regioselectivity that differs from the products formed in the absence of the catalyst. researchgate.netnih.govconstructor.university

Specifically, in the presence of CB7 at pH 3, the endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene adduct is selectively formed. researchgate.netnih.gov This product arises from the reaction of a heteroternary complex of 1-MCPD and 2-MCPD within the CB7 cavity. researchgate.netnih.gov The confinement within the macrocycle orients the reactants in a specific "anti-diaxial" arrangement, leading to the observed selectivity. researchgate.netnih.gov This supramolecular catalysis demonstrates the potential to control reaction pathways that are otherwise difficult to manage. chemrxiv.orgresearchgate.net

Formation of Dimethyldicyclopentadiene

The dimerization of this compound isomers leads to the formation of various dimethyldicyclopentadiene (DMDCPD) isomers. researchgate.net These are positional and geometric isomers of dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene. researchgate.net The formation of these dimers is a key step in the production of high-energy-density fuels. researchgate.net The process often starts with the thermal cracking of dimethyldicyclopentadiene to produce a this compound-rich stream, which can then be further reacted or hydrogenated. google.comgoogle.com

Radical Reactions and Their Mechanisms

The radical chemistry of this compound is of significant interest, particularly in the context of combustion and the formation of aromatic compounds. acs.orgresearchgate.netresearchgate.net The reactivity is largely dictated by the formation and subsequent reactions of methylcyclopentadienyl radicals. researchgate.netpolimi.it

The initial step in the radical-driven chemistry of this compound often involves the abstraction of a hydrogen atom by various radical species. polimi.itpolimi.it This process leads to the formation of methylcyclopentadienyl radicals from the three isomers of this compound. researchgate.netpolimi.it Key radical species responsible for H-abstraction include atomic hydrogen (H), the methyl radical (CH₃), the hydroxyl radical (OH), and the hydroperoxyl radical (OOH). polimi.itpolimi.itpolimi.it

Theoretical studies, employing methods like ab initio transition state theory and master equation simulations, have been crucial in determining the rate constants for these reactions. acs.orgresearchgate.netresearchgate.net These calculations help in understanding the reactivity of the different isomers and the influence of the attacking radical. polimi.it For instance, the rate constants for H-abstraction by H, O, OH, HO₂, and CH₃ radicals from methylcyclopentane (B18539) (a related compound) are very similar to those for cyclopentane (B165970), despite the structural differences. univ-orleans.fr The choice of computational coordinate system (internal vs. Cartesian) can impact the calculated rate constants for H-abstraction reactions by a factor of up to four. acs.orgresearchgate.net

The following table presents a conceptual overview of the H-abstraction reactions from a generic this compound (MCP) isomer.

Attacking RadicalReactionProduct
Hydrogen atom (H)MCP + H →Methylcyclopentadienyl radical + H₂
Methyl radical (CH₃)MCP + CH₃ →Methylcyclopentadienyl radical + CH₄
Hydroxyl radical (OH)MCP + OH →Methylcyclopentadienyl radical + H₂O
Hydroperoxyl radical (OOH)MCP + OOH →Methylcyclopentadienyl radical + H₂O₂

This table illustrates the general pathways for H-abstraction from this compound by common radical species as described in theoretical studies. researchgate.netpolimi.itpolimi.itpolimi.it

Once formed through H-abstraction, methylcyclopentadienyl radicals are key intermediates that can undergo further transformations. researchgate.netpolimi.it The formation of these radicals can also occur through the reaction of the cyclopentadienyl (B1206354) radical (C₅H₅) with a methyl radical (CH₃), which first forms a this compound molecule that subsequently loses a hydrogen atom. researchgate.netresearchgate.net

Spectroscopic techniques have been instrumental in characterizing these transient species. aip.org Rotationally resolved laser-induced fluorescence spectroscopy of jet-cooled methylcyclopentadienyl radicals has provided detailed information on their geometric and electronic structures. aip.orgaip.orgresearchgate.net These studies reveal that methyl substitution splits the doubly degenerate ground state of the parent cyclopentadienyl radical. aip.orgaip.orgresearchgate.net The cyclopentadienyl ring in the methylcyclopentadienyl radical undergoes a significant static distortion from a regular pentagon, which is related to the dynamic Jahn-Teller distortion observed in the unsubstituted cyclopentadienyl radical. aip.orgaip.orgresearchgate.net

The methylcyclopentadienyl radicals produced can isomerize to form other radical structures before undergoing further reactions. researchgate.netpolimi.it Electron spin resonance (e.s.r.) spectroscopy has also been used to study various methyl-substituted cyclopentadienyl radicals, providing insight into their electronic configurations. rsc.org

Methylcyclopentadienyl radicals and their isomers are subject to decomposition through beta-scission pathways, particularly under combustion conditions. researchgate.netpolimi.it This type of reaction involves the cleavage of a bond that is in the beta position relative to the radical center. For cyclic species like the methylcyclopentadienyl radical, beta-scission often leads to ring-opening. univ-orleans.frrsc.org

Theoretical investigations have shown that after formation and potential isomerization, some methylcyclopentadienyl radicals can lose another hydrogen atom via beta-scission, leading to the formation of aromatic products like benzene (B151609) or fulvene (B1219640). researchgate.netpolimi.itpolimi.itpolimi.it The unimolecular decomposition of the methylcyclopentadienyl radical is a key process, and its rate constants have been determined theoretically. acs.orgresearchgate.net It has been noted that prompt dissociation of these radicals, occurring immediately after their formation from H-abstraction, plays a significant role under combustion conditions. acs.orgresearchgate.net For instance, in the pyrolysis of benzene, a methylcyclopentadienyl radical intermediate can undergo C-C β-scission to form a linear-C₆H₅ species. rsc.org

The reaction of cyclopentadienyl radicals with methyl radicals is recognized as a key pathway to the formation of the first aromatic ring, benzene. researchgate.netresearchgate.netrsc.org This process is considered a significant route for aromatic growth in various high-temperature environments. nih.govacs.org The reaction proceeds through the formation of a this compound intermediate, which then undergoes rearrangement and hydrogen loss to yield benzene. researchgate.netresearchgate.netnih.gov

Alternatively, the C₅H₄CH₃• radical can lose a hydrogen atom from the methyl group to form fulvene, an isomer of benzene. researchgate.netresearchgate.net Rate constants calculated over a wide temperature range (500-2250 K) indicate that the rate of benzene formation from this pathway is consistently higher than that of fulvene formation. researchgate.netresearchgate.net Since fulvene can also isomerize to benzene, this reaction sequence is a major contributor to benzene production in combustion systems. researchgate.netresearchgate.net The importance of this ring-expansion reaction has been demonstrated in pyrolysis studies of various compounds, including anisole (B1667542) and cyclopentadiene itself. nih.govacs.org The reaction between the methylidyne radical (CH) and cyclopentadiene also produces benzene as the major product, with fulvene as a minor product. acs.org

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. iitk.ac.inwikipedia.org It involves the reaction of a conjugated diene with an alkene (dienophile). wikipedia.org this compound, as a substituted diene, readily participates in these cycloaddition reactions.

This compound reacts with various dienophiles in Diels-Alder cycloadditions. rsc.org A classic and well-studied example is its reaction with maleic anhydride (B1165640). sfu.casapub.orgresearchgate.netsfu.ca Because this compound exists as a mixture of isomers (1-methyl and 2-methyl), its reaction with a dienophile like maleic anhydride results in a complex mixture of isomeric products. sfu.casapub.org

The reaction is stereoselective, with a preference for the formation of the endo adduct under kinetic control, a common feature of Diels-Alder reactions involving cyclic dienes. wikipedia.orgsfu.ca However, exo adducts can also be formed. sfu.ca The reaction of 1-methylcyclopentadiene tends to be highly regiospecific, whereas 2-methylcyclopentadiene exhibits lower regiospecificity. rsc.org The resulting adducts from the reaction with maleic anhydride are methyl-substituted norbornene-2,3-dicarboxylic anhydrides. sfu.caresearchgate.net Advanced NMR techniques are often required to distinguish between the various endo and exo isomers formed. sfu.casfu.ca

The following table summarizes the products from the Diels-Alder reaction between the isomers of this compound and maleic anhydride.

DieneDienophileMajor Product Type(s)
1-MethylcyclopentadieneMaleic Anhydrideendo-1-methyl-5-norbornene-2,3-dicarboxylic anhydride
2-MethylcyclopentadieneMaleic Anhydrideendo-2-methyl-5-norbornene-2,3-dicarboxylic anhydride

This table shows the primary kinetically favored endo adducts from the reaction of this compound isomers with maleic anhydride, which can result in a complex mixture of stereoisomers. sfu.casapub.orgresearchgate.net

Formation of Cycloadduct Isomeric Mixtures (e.g., endo/exo Selectivity)

The Diels-Alder reaction of this compound with various dienophiles typically results in the formation of a complex mixture of isomeric cycloadducts. This complexity arises from the reaction involving the different isomers of this compound (1- and 2-substituted) and the stereochemical possibilities of the cycloaddition, namely endo and exo selectivity. nih.gov

For instance, the reaction of this compound with methyl acrylate (B77674) in benzene leads to a mixture of both endo and exo products derived from both the 1- and 2-methylcyclopentadiene isomers. nih.gov Similarly, the reaction with maleic anhydride also produces a mixture of isomers. sapub.orgsfu.ca Under kinetic control (low temperature), the endo isomers are generally favored. sfu.casfu.ca However, microwave irradiation can be used to isomerize the initially formed endo adducts to a mixture of endo and exo conformers. sapub.orgsfu.ca

The ratio of endo to exo products is influenced by several factors, including the dienophile's substituents, the solvent, and the presence of catalysts. In reactions with methyl methacrylate (B99206) in common organic solvents, the exo product is favored due to the steric effect of the methyl group. cdnsciencepub.com However, the use of chloroaluminate ionic liquids as solvents can reverse this selectivity, favoring the endo product. cdnsciencepub.com Computational studies have shown that for the reaction of methyl acrylate with cyclopentadiene, the exo-selectivity is predicted in the gas phase, while in solvents like water and methanol (B129727), the endo product is preferred. srce.hr

Lewis acids can also significantly influence the endo/exo selectivity. For example, in the AlCl₃-catalyzed reaction of 5-(benzyloxymethyl)cyclopentadiene with an acrylate ester, the endo cycloadduct is the major product, formed in 89% yield, compared to only 7% yield for the exo adduct. nih.gov

The table below summarizes the observed selectivity in the Diels-Alder reaction between this compound and various dienophiles under different conditions.

Table 1: Endo/Exo Selectivity in Diels-Alder Reactions of this compound Derivatives

Diene Dienophile Conditions Major Product Minor Product Reference
This compound Methyl Acrylate Benzene, 18 °C Mixture of endo and exo - nih.gov
This compound Maleic Anhydride Low Temperature (Kinetic Control) Endo isomers Exo isomers sfu.casfu.ca
This compound Maleic Anhydride Microwave Irradiation Mixture of endo and exo - sapub.orgsfu.ca
Cyclopentadiene Methyl Methacrylate Organic Solvents Exo Endo cdnsciencepub.com
Cyclopentadiene Methyl Methacrylate Chloroaluminate Ionic Liquid Endo Exo cdnsciencepub.com

Stereoselective Aspects in Cycloaddition Reactions

Stereoselectivity in the cycloaddition reactions of this compound extends beyond just endo/exo isomerism to include facial selectivity and the formation of diastereomers, especially when chiral reactants or catalysts are involved. The inherent asymmetry of substituted cyclopentadienes can lead to preferential formation of one stereoisomer over another. nih.govnumberanalytics.com

The π-facial selectivity of cycloaddition is significantly controlled by the substituent at the 5-position of the cyclopentadiene ring. nih.gov For example, the Diels-Alder reaction of 5-acetoxycyclopentadiene with ethylene (B1197577) shows a surprising syn (contrasteric) facial selectivity. nih.gov In another instance, the cycloaddition between 5-methoxycyclopentadiene and cyclopropene, a key step in the synthesis of neofinaconitine, resulted in a mixture of regioisomers with a preference for the syn cycloaddition product. nih.gov

The use of chiral catalysts can induce high levels of enantioselectivity in these reactions. Chiral imidazolidinones, developed by MacMillan, have been shown to catalyze the Diels-Alder reaction of cyclopentadiene with α,β-unsaturated aldehydes, yielding products with high enantiomeric excess (ee). nih.gov For example, the reaction catalyzed by a specific imidazolidinone derivative can achieve up to 99% ee for the endo product. nih.gov

Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the origins of stereoselectivity. cdnsciencepub.comresearchgate.net These studies reveal that factors such as the distortion energies of the reactants in the transition state and the interaction with catalysts or solvent molecules are crucial in determining the stereochemical outcome. cdnsciencepub.com For instance, in the presence of an acidic ionic liquid, the reversal from exo to endo selectivity in the reaction of cyclopentadiene with methyl methacrylate is attributed to the favorable distortion energy of the endo transition state. cdnsciencepub.com

The table below provides examples of stereoselective cycloaddition reactions involving cyclopentadiene derivatives.

Table 2: Stereoselectivity in Cycloaddition Reactions of Cyclopentadiene Derivatives

Diene Dienophile Catalyst/Conditions Key Stereochemical Outcome Reference
5-Acetoxycyclopentadiene Ethylene - syn (contrasteric) facial selectivity nih.gov
5-Methoxycyclopentadiene Cyclopropene - 1:1.6 mixture of regioisomers, favoring syn addition nih.gov
Cyclopentadiene α,β-Unsaturated Aldehyd Chiral Imidazolidinone High enantioselectivity (up to 99% ee for endo) nih.gov
Cyclopentadiene Methyl Methacrylate Chloroaluminate Ionic Liquid Reversal from exo to endo selectivity cdnsciencepub.com

Oxidation Reaction Pathways

The oxidation of this compound can proceed through several pathways, including reactions with various oxidizing agents. The specific products formed depend on the oxidant and the reaction conditions.

One significant oxidation pathway is ozonolysis. The reaction of cyclopentadiene derivatives with ozone can lead to the formation of bicyclic endoperoxides containing a 1,2,4-trioxepine ring. rsc.org This occurs through the intramolecular recombination of the carbonyl oxide and enone moieties that are generated from the decomposition of the initial primary ozonide. rsc.org The product distribution in ozonolysis is sensitive to the substituents on the cyclopentadiene ring and the solvent used, with protic solvents generally favoring the formation of endoperoxides. rsc.org

Epoxidation is another important oxidation reaction. Alkenes can be converted to epoxides (oxiranes) using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comlibretexts.org This reaction involves the addition of a single oxygen atom across the double bond. pearson.com For this compound, this would lead to the formation of methylcyclopentene oxide. The resulting epoxide is a strained three-membered ring and can be subsequently opened under acidic or basic conditions to form diols. masterorganicchemistry.com

In combustion chemistry, the oxidation of methylcyclopentane, a related saturated compound, provides insights into potential high-temperature oxidation pathways. At high temperatures, methylcyclopentane can undergo H-abstraction reactions, followed by the decomposition of the resulting radical. univ-orleans.fr The this compound sub-mechanism in these models includes its decomposition to methyl and cyclopentadienyl radicals. univ-orleans.fr The cyclopentadienyl radical is resonance-stabilized and its formation is a key feature in the high-temperature oxidation and pyrolysis of related compounds. osti.gov This radical can then undergo further reactions, including ring-opening or reactions leading to the formation of aromatic species. osti.govpolimi.it

The table below outlines some of the key oxidation reactions of this compound and related compounds.

Table 3: Oxidation Reactions of this compound and Related Compounds

Reactant Oxidizing Agent/Condition Key Pathway Products Reference
Cyclopentadiene derivatives Ozone (O₃) Ozonolysis / [3+4] Cycloaddition Bicyclic endoperoxides rsc.org
Alkenes (general) Peroxy acids (e.g., m-CPBA) Epoxidation Epoxides (Oxiranes) masterorganicchemistry.comlibretexts.org
Methylcyclopentane High Temperature Oxidation H-abstraction, radical decomposition Methyl and cyclopentadienyl radicals univ-orleans.fr

Organometallic Chemistry of Methylcyclopentadiene Ligands

Coordination Modes and Bonding in Transition Metal Complexes (e.g., η1, η3, η5)

The methylcyclopentadienyl ligand, a derivative of the ubiquitous cyclopentadienyl (B1206354) ligand, exhibits remarkable versatility in its coordination to metal centers. This flexibility is described by its hapticity (η), which denotes the number of atoms in the ligand that are bonded to the metal. The most common coordination modes are η5 (pentahapto), η3 (trihapto), and η1 (monohapto). libretexts.org

In the η5-coordination mode , all five carbon atoms of the methylcyclopentadienyl ring are bonded to the transition metal. wikipedia.org This is the most prevalent and stable bonding mode, forming classic "sandwich" or "half-sandwich" complexes. libretexts.orgwikipedia.org The bonding involves the overlap of the ligand's π molecular orbitals with the appropriate d, s, and p orbitals of the metal. dalalinstitute.com This creates a strong, delocalized metal-ring bond with both σ and π character, which stabilizes the resulting organometallic complex. unacademy.com

The η3-coordination mode involves three adjacent carbon atoms of the ring bonding to the metal center, functioning as an allyl-type ligand. This mode is less common than η5 and is sometimes observed in complexes where electronic or steric factors favor a lower hapticity. libretexts.org

In the η1-coordination mode , only one carbon atom of the methylcyclopentadienyl ring forms a direct σ-bond with the metal. This type of bonding is typically found in complexes where the ligand undergoes rearrangement or in certain reaction intermediates. libretexts.org

Synthesis and Characterization of Metal-Methylcyclopentadienyl Complexes

The synthesis of metal-methylcyclopentadienyl complexes generally involves the reaction of a suitable metal precursor, typically a metal halide, with a methylcyclopentadienyl anion source. Common synthetic strategies include:

Salt Metathesis: This is the most widely used method, involving the reaction of a metal halide (MXn) with an alkali metal salt of methylcyclopentadiene (B1197316), such as sodium methylcyclopentadienide (Na(C5H4CH3)) or lithium methylcyclopentadienide (Li(C5H4CH3)). The formation of a stable alkali metal halide byproduct, such as NaCl or LiCl, drives the reaction forward. acs.org

Reaction with Metal Carbonyls: Transition metal carbonyls can react directly with this compound or its dimer. This method may require thermal or photochemical activation to promote the displacement of carbonyl ligands. psgcas.ac.in

Reductive Carbonylation: In some cases, a higher oxidation state metal compound is reduced in the presence of this compound and carbon monoxide. For example, Methylcyclopentadienyl Manganese Tricarbonyl (MMT) is produced through the reduction of bis(methylcyclopentadienyl) manganese under a carbon monoxide atmosphere. wikipedia.org

Once synthesized, these complexes are characterized using a variety of spectroscopic and analytical techniques to confirm their identity and elucidate their structure.

TechniqueInformation Obtained
¹H and ¹³C NMR Spectroscopy Provides information on the chemical environment of the protons and carbon atoms, helping to determine the ligand's coordination mode and the overall symmetry of the complex.
Infrared (IR) Spectroscopy Useful for identifying characteristic vibrations, such as the C-H stretches of the ring and, in carbonyl complexes, the very strong M-CO stretches.
Mass Spectrometry Determines the molecular weight of the complex and can provide information about its fragmentation pattern, confirming its composition.
X-ray Crystallography Provides definitive structural information, including precise bond lengths, bond angles, and the coordination geometry of the metal center. nih.gov
Elemental Analysis Confirms the empirical formula of the synthesized compound. aristonpubs.com

Specific Organometallic Compounds Featuring this compound

Methylcyclopentadienyl Manganese Tricarbonyl (MMT)

Methylcyclopentadienyl Manganese Tricarbonyl, commonly known as MMT, is a well-known half-sandwich or "piano-stool" complex with the formula (CH3C5H4)Mn(CO)3. wikipedia.org In this compound, the manganese atom is coordinated to the five carbon atoms of the methylcyclopentadienyl ring (η5-coordination) and three carbonyl ligands. wikipedia.org Initially developed as a gasoline additive to increase octane (B31449) ratings, its chemistry has been a subject of considerable interest. chemicalbook.com

The thermal behavior of MMT and its interactions with various surfaces are critical to understanding its performance and environmental impact. When heated, MMT can decompose, leading to the loss of its carbonyl ligands and the deposition of manganese-containing materials. scbt.com The combustion of MMT in gasoline generates inorganic manganese particles. chemicalbook.com

The interaction of organometallic compounds with metal and metal oxide surfaces is a complex process that can involve adsorption, ligand exchange, and redox reactions. unl.edu In environmental settings, metal oxide surfaces, such as those of aluminum and iron oxides, are highly reactive and can adsorb metal-organic complexes. unl.edu The presence of organic ligands that form stable complexes with metal cations can strongly influence their sorption behavior on these oxide surfaces. unl.edu The surface chemistry of these oxides often controls the uptake and release of such compounds in natural environments. unl.edu For instance, proteins have been shown to adsorb differently on magnesium and iron surfaces, which is influenced by the electrostatic interactions between the charged metal oxide/hydroxide surfaces and the organic molecules. nih.gov

Rhodium η5-Methylcyclopentadienyl Compounds

Rhodium forms a variety of stable organometallic complexes with cyclopentadienyl-type ligands, including methylcyclopentadienyl and the sterically demanding pentamethylcyclopentadienyl (Cp*) ligand. A common precursor for many of these complexes is the pentamethylcyclopentadienyl rhodium dichloride dimer, [(C5(CH3)5)RhCl2]2. blogspot.com This air-stable, dark red solid is synthesized by reacting rhodium trichloride (B1173362) trihydrate with pentathis compound in methanol (B129727). blogspot.com

From this dimer, a range of new complexes can be synthesized. For example, reaction with the sodium salt of various 1-phenyl-3-methyl-4-acyl-pyrazol-5-one proligands (NaQ) yields pseudo-octahedral [Cp*Rh(Q)Cl] complexes where the Q ligand is bonded in an O,O'-chelating form. nih.gov The synthesis of rhodium and iridium complexes with N^N and N^O-chelating chloroquine (B1663885) analogue ligands has also been described. nih.gov

Rhodium Complex PrecursorSynthetic ReactantProduct Type
[CpRhCl2]21,2,3,4,5-pentathis compoundDimeric Rh(III) complex blogspot.com
[CpRhCl2]2Sodium salt of 1-phenyl-3-methyl-4R(C=O)-pyrazol-5-oneMonomeric [CpRh(Q)Cl] complex nih.gov
[CpRhCl2]2Chloroquine analogue ligands[Cp*Rh(N^N/N^O)Cl] complexes nih.gov

Zirconocene (B1252598) Complexes with Substituted Cyclopentadiene (B3395910) Ligands

Zirconocene complexes, which feature a central zirconium atom bonded to two cyclopentadienyl-type ligands, are important in various areas of chemistry, particularly as catalysts. The hypothetical parent compound, zirconocene (Cp2Zr), is unstable. wikipedia.org Therefore, stable zirconocene complexes are typically synthesized as zirconocene dichlorides (Cp'2ZrCl2) or with other stabilizing ligands. wikipedia.org

The synthesis of zirconocene complexes with substituted cyclopentadienyl ligands, including those with fused thiophene (B33073) fragments, often starts from the corresponding substituted cyclopentadienes. acs.org These ligands can be used to prepare both unbridged (Cp'2ZrCl2) and bridged (ansa-zirconocenes). acs.org For example, ansa-zirconocenes are synthesized from bis(cyclopentadienyl)dimethylsilanes. acs.org Another approach involves the salt metathesis reaction between a zirconocene dichloride and a 1,3-dilithiated allene (B1206475) precursor to furnish 1-zirconacyclobuta-2,3-dienes. nih.gov These complexes can undergo selective thermal C–H activation at the cyclopentadienyl ligand. nih.gov

The characterization of these complexes relies heavily on NMR spectroscopy, where the chemical shifts of the cyclopentadienyl ring protons provide key information about the complex's structure. For example, in a series of zirconocene complexes with heterocyclic β-diketones and N-protected amino acids, the cyclopentadienyl ring proton signals were observed in the region of 6.42-6.50 ppm.

Compounds with Main Group Elements (e.g., Silicon, Germanium, Tin)

The methylcyclopentadienyl (Cp') ligand forms a variety of complexes with main group elements, exhibiting interesting structural and dynamic properties. The introduction of a methyl group on the cyclopentadienyl ring, compared to the unsubstituted cyclopentadienyl (Cp) ligand, often enhances the solubility of the resulting complexes in organic solvents. wikipedia.org

Silicon: Organosilicon compounds containing methylcyclopentadienyl ligands have been a subject of study, particularly concerning their molecular dynamics. acs.orgresearchgate.net These compounds can feature silicon bonded to the cyclopentadienyl ring via a σ-bond. The bonding and structure of these compounds are influenced by the sp3-hybridized nature of the carbon atom in the ring to which the silicon is attached. The regioselective formation of Si-C bonds is a key aspect in the synthesis of tailored cyclopentadienyl ligands for specific applications in organometallic chemistry. researchgate.net

Germanium: Organogermanium chemistry includes compounds where germanium is bonded to organic residues. wikipedia.orgwikipedia.org While specific studies on methylcyclopentadienyl germanium compounds are not extensively detailed in the provided context, the general principles of organogermanium chemistry apply. Germanium can exist in +2 and +4 oxidation states, forming compounds like germylenes (analogous to carbenes) and polygermanes. wikipedia.orgwikipedia.org The reactivity and stability of these compounds are often compared to their silicon analogs, with germanes being generally less volatile and reactive. wikipedia.org

Tin: The molecular dynamics of methyl-substituted cyclopentadiene compounds of tin have been investigated. acs.org Organotin compounds are characterized by a tin-carbon bond. inchem.org In the context of cyclopentadienyl derivatives, tin(II) compounds such as bis(cyclopentadienyl)tin(II) (stannocene) are known to be effective cyclopentadienyl transfer agents in transmetalation reactions. researchgate.net This reactivity suggests that methylcyclopentadienyl tin compounds could serve as precursors for the synthesis of other organometallic complexes.

Table 1: Examples of Main Group Element Compounds with Cyclopentadienyl Ligands

Element Compound Class Key Features
Silicon Silyl-substituted cyclopentadienes Used in the synthesis of tailored ligands; Si-C bond formation is often regioselective. researchgate.net
Germanium Organogermanium compounds Germanium can exist in multiple oxidation states (+2, +4); forms germylenes and polygermanes. wikipedia.orgwikipedia.org
Tin Organotin compounds (e.g., Stannocenes) Can act as cyclopentadienyl transfer agents in transmetalation reactions. researchgate.net

Ligand Exchange and Reactivity in Organometallic Systems

The methylcyclopentadienyl ligand (Cp') is a versatile and widely utilized ligand in organometallic chemistry, largely due to its ability to stabilize metals in various oxidation states and its steric and electronic properties that can be fine-tuned. nitrkl.ac.in The reactivity of organometallic complexes containing the Cp' ligand is a broad field, encompassing ligand exchange reactions and transformations at the metal center or the ligand itself.

Ligand exchange is a fundamental reaction in organometallic chemistry. In systems with cobaltacyclopentadiene moieties, for instance, the displacement of phosphine (B1218219) ligands can occur without the rearrangement of the metallacyclic core. umich.edu This type of reaction allows for the modification of the properties of the organometallic complex, such as its solubility in different organic solvents. umich.edu

The stability and rich chemistry of metal-cyclopentadienyl linkages have made these compounds important in various applications, including catalysis and materials science. nitrkl.ac.in The ability of the Cp' ligand to form stable complexes with a wide range of main group and transition metals underscores its significance in the continuing development of organometallic chemistry. nitrkl.ac.in

Table 2: Reactivity and Ligand Exchange in Cyclopentadienyl Systems

Reaction Type Description Example System Significance
Ligand Exchange Displacement of one ligand by another without altering the core structure. Displacement of triphenylphosphine (B44618) ligands in organocobalt polymers. umich.edu Allows for the modification of polymer properties like solubility. umich.edu
Electrophilic Substitution Reaction at the cyclopentadienyl ring. Facile substitution reactions of ferrocene. gla.ac.uk Demonstrates the aromatic character and reactivity of the Cp ligand. gla.ac.uk
Transmetalation Transfer of a ligand from one metal to another. Use of stannocenes to transfer Cp ligands to lanthanide metals. researchgate.net Provides a synthetic route to new organometallic compounds. researchgate.net

Catalytic Applications of Methylcyclopentadiene and Its Derivatives

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Organometallic complexes containing the methylcyclopentadienyl ligand are notable examples of homogeneous catalysts. The enhanced solubility of these complexes in organic solvents, compared to their unsubstituted cyclopentadienyl (B1206354) (Cp) counterparts, is a significant advantage.

A prominent industrial application is the use of Methylcyclopentadienyl Manganese Tricarbonyl (MMT) as a catalyst in the production of organic chemicals, such as acetic acid and vinyl acetate (B1210297) zxchem.com. In this context, the MMT complex facilitates the desired chemical transformations in the liquid phase. The decomposition of MMT under specific conditions can generate catalytically active species that participate in the reaction cycle unilongindustry.com.

Furthermore, the modification of cyclopentadienyl ligands is a key strategy in tuning the performance of catalysts for a variety of reactions. Rhodium(III) complexes bearing substituted cyclopentadienyl ligands are widely used for C-H activation. By changing the substituents on the Cp ring, chemists can modulate the steric and electronic environment of the rhodium center, which in turn affects the reactivity and selectivity of the catalytic process nih.govnih.gov. While the pentamethylcyclopentadienyl (Cp*) ligand is most common, the principles apply to other substituted ligands like methylcyclopentadienyl (Cp'), allowing for fine-tuning of catalytic activity nih.gov.

Heterogeneous Catalysis

Heterogeneous catalysts operate in a different phase from the reactants, which simplifies catalyst separation and recycling. Methylcyclopentadiene (B1197316) is a target molecule in several important heterogeneous catalytic processes, particularly those involving sustainable feedstocks.

The production of this compound (MCPD) from renewable biomass sources is an area of intensive research, aiming to replace petroleum-based production methods. A key strategy involves the conversion of biomass-derived platform molecules, such as 2,5-hexanedione (B30556) (HD) and 3-methylcyclopent-2-enone (MCP), which can be obtained from cellulose (B213188) acs.orgnih.govnih.gov.

Researchers have developed zinc molybdate (B1676688) catalysts that demonstrate high efficiency in the direct, one-step conversion of 2,5-hexanedione to MCPD. This process involves a cascade of intramolecular aldol (B89426) condensation followed by selective hydrodeoxygenation acs.orgresearchgate.net. One study reported that a Zn₃Mo₂O₉ catalyst achieved a 65% molar yield of MCPD at 400 °C under atmospheric pressure acs.orgresearchgate.net. The high specific surface area and reducibility of this catalyst contribute to its superior activity and selectivity acs.org.

Another innovative route utilizes a zinc-molybdenum oxide catalyst for the selective hydrodeoxygenation of 3-methylcyclopent-2-enone (derived from cellulose) to MCPD. This process, operating in the vapor phase, can achieve a high carbon yield of 70% nih.gov. The catalyst's success is attributed to the formation of ZnMoO₃ species that preferentially interact with the carbonyl (C=O) bond over the carbon-carbon double bond (C=C), leading to highly selective deoxygenation to form the desired diene nih.gov.

A different, multi-step approach first employs a base-catalyzed aldol condensation of 2,5-hexanedione to form 3-methyl-2-cyclopenten-1-one (B1293772). This intermediate is then subjected to chemoselective hydrogenation using a ternary Ru catalyst system (RuCl₂(PPh₃)₃/NH₂(CH₂)₂NH₂/KOH), which proceeds with 96% chemoselectivity to yield 3-methyl-2-cyclopenten-1-ol. The final step is a dehydration reaction to produce MCPD nih.govcolab.wsresearchgate.net.

Research Findings on MCPD Synthesis from Biomass Precursors
Biomass PrecursorCatalystProcessKey FindingsReference
2,5-Hexanedione (HD)Zn₃Mo₂O₉Cascade intramolecular aldol condensation/selective hydrodeoxygenationAchieved a 65% molar yield of MCPD at 400 °C. acs.orgresearchgate.net
3-Methylcyclopent-2-enone (MCP)Zinc-Molybdenum Oxide (ZnMoO₃/ZnO)Vapor-phase selective hydrodeoxygenationReached a 70% carbon yield of MCPD. nih.gov
2,5-Hexanedione (HD)RuCl₂(PPh₃)₃/NH₂(CH₂)₂NH₂/KOHChemoselective hydrogenation (intermediate step)Achieved 96% chemoselectivity for the hydrogenation step. nih.govcolab.wsresearchgate.net

Another important catalytic application is the synthesis of this compound through the dehydrogenation of saturated precursors like methylcyclopentane (B18539). This process is a key value-added transformation in hydrocarbon processing.

Studies have focused on the oxidative dehydrogenation of methylcyclopentane to this compound-1,3 using modified zeolite catalysts epa.govakj.azamanote.com. One such catalyst system employs clinoptilolite, a natural zeolite, modified with a combination of metal ions: {Cu²⁺(0.5 mas.%), Zn²⁺(0.2 mas.%), Co²⁺(0.1 mas.%), Cr³⁺(0.1 mas.%)} epa.govakj.az. The catalyst's design is crucial for controlling the reaction pathways, which can include dehydrogenation, ring-opening, or ring-enlargement epa.govakj.az. The addition of zinc, in particular, was found to enhance the stability of the catalyst's activity and influence selectivity. As the zinc content is increased, the dehydrogenation of methylcyclopentane to this compound reaches a maximum, demonstrating the ability to tune the catalyst for the desired product epa.gov.

Organometallic Catalysts in Organic Transformations

Organometallic catalysts, which feature a metal-carbon bond, are central to many modern organic synthesis reactions. Complexes with cyclopentadienyl-type ligands, including methylcyclopentadienyl, are workhorses in this field due to their stability and the tunable nature of the ligand framework onlytrainings.comucl.ac.uklibretexts.org.

Hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental reaction in organic chemistry liverpool.ac.uk. Organometallic complexes of rhodium are particularly effective for this transformation onlytrainings.comyoutube.com. Wilkinson's catalyst, [RhCl(PPh₃)₃], is a classic example of a homogeneous hydrogenation catalyst onlytrainings.com. The catalytic cycle involves oxidative addition of hydrogen to the Rh(I) center, coordination of the alkene, migratory insertion, and finally reductive elimination of the alkane product, which regenerates the catalyst onlytrainings.comlibretexts.orgyoutube.com.

Hydroformylation, also known as the oxo process, is a major industrial process that converts alkenes into aldehydes by adding a formyl group (–CHO) and a hydrogen atom across the double bond wikipedia.orgmt.com. The reaction is typically catalyzed by cobalt or rhodium complexes in a homogeneous phase wikipedia.orgntu.ac.ukpsgcas.ac.in.

The primary challenge in hydroformylation is controlling the regioselectivity to favor the formation of the linear aldehyde, which is often more valuable than the branched isomer ntu.ac.uk. The catalyst's structure, particularly the ligands attached to the metal, is the key to achieving high selectivity rsc.org. While the original industrial catalysts were cobalt carbonyls like HCo(CO)₄, modern processes often use rhodium complexes modified with phosphine (B1218219) ligands, which operate under milder conditions and offer higher activity nih.govlsu.edu.

The mechanism involves the formation of a metal-hydride species, coordination of the alkene, and insertion into the metal-hydride bond. This is followed by CO insertion to form an acyl complex and subsequent hydrogenolysis to release the aldehyde product and regenerate the catalyst psgcas.ac.in. The steric and electronic properties of the ligands, such as phosphines or cyclopentadienyl-type ligands, are crucial for steering the reaction toward the desired linear product and preventing side reactions rsc.org. The use of specific ligands can favor the anti-Markovnikov addition of the metal hydride to the alkene, leading to the preferred linear aldehyde ntu.ac.ukrsc.org.

Carbon-Carbon Bond-Forming Reactions

Derivatives of this compound, particularly in the form of organometallic complexes, serve as versatile catalysts in a variety of carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular frameworks. The methylcyclopentadienyl (Cp') ligand, a substituted version of the cyclopentadienyl (Cp) ligand, can be coordinated to a metal center, influencing its electronic and steric properties. This tuning of the metal's reactivity is crucial for catalysis.

One notable example is the use of rhodium(III) complexes bearing substituted cyclopentadienyl ligands in C-H activation and subsequent C-C bond formation. These catalysts can facilitate the coupling of substrates through the activation of otherwise inert C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For instance, half-sandwich rhodium(III) complexes have been studied for their catalytic activity in reactions such as the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. nih.gov

Furthermore, methylcyclopentadienyl manganese tricarbonyl (MMT) has been explored as a catalyst precursor in organic synthesis. While primarily known as a fuel additive, its potential in catalysis is an area of active research. It can be used as a reactant in reactions like aldol additions, demonstrating the reactivity of the methylcyclopentadienyl ligand itself. sigmaaldrich.com

In the field of polymer chemistry, zirconocene (B1252598) complexes containing substituted cyclopentadienyl ligands are employed as catalysts for olefin polymerization. researchgate.net These catalysts, when activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), can polymerize olefins like propene. researchgate.net The structure of the methylcyclopentadienyl ligand on the zirconium center influences the stereochemistry and properties of the resulting polymer. researchgate.net

The following table summarizes selected catalytic applications of this compound derivatives in carbon-carbon bond-forming reactions:

Catalyst SystemReaction TypeSubstratesProduct TypeReference
Substituted Cyclopentadienyl Rhodium(III) ComplexesC-H Activation / Diels-AlderDienes and DienophilesCyclohexene Derivatives nih.gov
Methylcyclopentadienyl Manganese Tricarbonyl (MMT)Aldol Addition (as reactant)Aldehydes/Ketonesβ-Hydroxy Carbonyls sigmaaldrich.com
(2-Methylcyclopenta[l]phenanthryl)₂ZrCl₂ / MAOOlefin PolymerizationPropenePolypropylene researchgate.net

Cucurbituril-Based Catalysis

Cucurbiturils are a family of macrocyclic host molecules that can encapsulate guest molecules within their hydrophobic cavity. This encapsulation can lead to significant rate accelerations and changes in the selectivity of chemical reactions, a phenomenon known as supramolecular catalysis. The dimerization of this compound (MCPD) in the presence of cucurbit nih.govuril (CB nih.gov) is a well-documented example of this type of catalysis.

In the absence of a catalyst, the dimerization of this compound, a Diels-Alder reaction, yields a complex mixture of at least eight regioisomers and diastereomers. sinobiochemistry.com However, when the reaction is carried out in an aqueous solution in the presence of cucurbit nih.govuril, a remarkable change in regioselectivity is observed. sinobiochemistry.com The CB nih.gov macrocycle selectively binds two MCPD monomer isomers within its cavity, pre-organizing them for a specific cycloaddition pathway. sinobiochemistry.com

Research has shown that this confinement within the CB nih.gov cavity leads to a significant rate enhancement of the dimerization reaction, on the order of 10⁴-fold. sinobiochemistry.com More importantly, it directs the reaction to selectively form the endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene adduct. sinobiochemistry.comwikipedia.org This particular isomer is only a minor product in the uncatalyzed reaction. sinobiochemistry.comwikipedia.org Quantum-chemical calculations have supported these experimental findings, indicating that the formation of a heteroternary complex of 1-MCPD and 2-MCPD within the CB nih.gov cavity is responsible for the observed selectivity. sinobiochemistry.comwikipedia.org In this arrangement, the methyl groups are positioned in an "anti-diaxial" orientation, pointing towards the portals of the macrocycle, which favors the formation of the specific endo adduct. sinobiochemistry.comwikipedia.org

The table below summarizes the key findings of cucurbit nih.govuril-catalyzed this compound dimerization:

ParameterUncatalyzed DimerizationCucurbit nih.govuril-Catalyzed DimerizationReference
Reaction Medium Neat or organic solventAqueous solution (pH 3) sinobiochemistry.comwikipedia.org
Major Products Mixture of at least 8 regioisomers and diastereomersendo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene sinobiochemistry.comwikipedia.org
Rate Enhancement N/A~10⁴-fold sinobiochemistry.com
Selectivity Low regioselectivityHigh regioselectivity sinobiochemistry.comwikipedia.org
Proposed Mechanism Thermal [4+2] cycloadditionSupramolecular catalysis via formation of a ternary complex within the CB nih.gov cavity sinobiochemistry.comwikipedia.org

Polymerization and Oligomerization Research Involving Methylcyclopentadiene

Cationic Polymerization of Methylcyclopentadiene (B1197316)

The cationic polymerization of this compound has been investigated, revealing its high reactivity, which is influenced by its molecular structure. MCPD has been shown to be considerably more reactive than its non-methylated counterpart, cyclopentadiene (B3395910) (CPD), in cationic polymerization processes. This heightened reactivity is attributed to the stability of the resulting cycloalkenyl cation formed during the polymerization mechanism.

Research employing Friedel-Crafts catalysts for the polymerization of MCPD in a toluene (B28343) solution at -78°C yielded a white, powdery polymer. These studies highlighted a key relationship between the isomeric composition of the monomer feed and the resulting polymer properties. The monomer feed typically consists of 1-methyl and 2-methyl isomers of cyclopentadiene. It was observed that an increase in the concentration of the 1-methylcyclopentadiene isomer in the feed led to a decrease in both the rate of polymerization and the intrinsic viscosity of the resulting polymer. Despite these variations, all polymers obtained were soluble in organic solvents like toluene, indicating limited cross-linking.

The general mechanism for the cationic polymerization of cyclic dienes like this compound involves initiation by a cationic species, which attacks the double bond of the monomer to form a carbocation. This carbocation then propagates by adding to subsequent monomer units. The process is sensitive to the solvent used, with variations in solvent affecting the polymer structure, although these effects are generally reported to be small.

Table 1: Effect of 1-Methylcyclopentadiene Concentration on Polymerization This table is illustrative, based on qualitative findings described in the literature.

Concentration of 1-Methylcyclopentadiene in Monomer Feed Relative Rate of Polymerization Relative Intrinsic Viscosity of Polymer
Low High High
Medium Medium Medium

Role as a Monomer in Advanced Polymer Synthesis

This compound serves as a valuable monomer and intermediate in the synthesis of various polymers and specialty chemicals, including high-energy-density fuels and resins. Its dimer, methyl dicyclopentadiene (B1670491) (MeDCPD), is particularly significant in the formulation of advanced polymer systems such as unsaturated polyester (B1180765) resins (UPRs) and hydrocarbon resins.

Hydrocarbon resins, used in adhesives, coatings, and inks, are another area where this compound derivatives are employed. These resins are produced through the thermal or catalytic oligomerization of C5 and C9 cracker streams, which contain dicyclopentadiene and isomers of methyl-dicyclopentadiene. mdpi.com The inclusion of MeDCPD influences the final properties of the resin, such as its softening point, color, and compatibility.

Furthermore, research into functionalized dicyclopentadiene monomers points toward advanced applications. By introducing functional groups like esters to the dicyclopentadiene structure, it is possible to create polymers (fPDCPD) with tailored surface energies. These surfaces can then be modified by attaching biologically relevant molecules, such as peptides or antibacterial agents, opening avenues for advanced materials in biomedical applications. rsc.org While this research focuses on a functionalized dimer, it demonstrates the potential for developing advanced polymers derived from the cyclopentadiene family, including this compound.

Formation of Dicyclopentadiene Derivatives in Polymer Chemistry

This compound, much like cyclopentadiene, readily undergoes a spontaneous Diels-Alder reaction at ambient temperatures to form its dimer, methyl-dicyclopentadiene (MeDCPD). researchgate.netwikipedia.org This dimerization is a significant process in industrial chemistry, as MCPD is often generated in high-temperature processes like steam cracking, and it dimerizes upon cooling. mdpi.comvurup.sk Consequently, MeDCPD is a common component found in commercial grades of dicyclopentadiene (DCPD). mdpi.commdpi.com

In the context of polymer chemistry, the presence of MeDCPD in DCPD feedstocks is of practical importance. For instance, in the synthesis of dicyclopentadiene-modified unsaturated polyester resins (UPRs), the MeDCPD content is a critical parameter. Studies have been conducted to understand how varying concentrations of MeDCPD affect the synthesis and final properties of the resins. It was found that MeDCPD can be successfully incorporated into the UPR formulation, although it influences the mechanical properties. nih.govresearchgate.net At low concentrations, the effect on flexural properties is slight, but at higher concentrations (e.g., up to 65%), it can result in a softer, more brittle material. nih.gov By adjusting other formulation parameters, such as the amount of maleic anhydride (B1165640), these effects can be managed, allowing for the use of DCPD/MeDCPD mixtures. nih.govresearchgate.net

Table 2: Influence of Methyl Dicyclopentadiene (MeDCPD) on Unsaturated Polyester Resin (UPR) Properties Based on findings from the study of UPRs formulated with varying DCPD/MeDCPD compositions. nih.gov

Property UPR with High Purity DCPD (>90%) UPR with High MeDCPD Content (~65%)
Material Hardness Higher Lower (Softer)
Brittleness Lower Higher (More Brittle)
Flexural Modulus Higher Lower

| Glass Transition Temp. (Tg) | Higher | Lower |

This body of research demonstrates that MeDCPD is not merely an impurity but an active component that can be incorporated into polymer structures, influencing their processing and final characteristics.

Computational and Theoretical Studies on Methylcyclopentadiene

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations have become indispensable tools for understanding the complex reactivity and spectroscopic properties of molecules like methylcyclopentadiene (B1197316). These computational methods provide insights at the atomic level that are often difficult to obtain through experimental means alone.

Ab initio methods, which are based on the fundamental laws of quantum mechanics without reliance on experimental data, are employed to achieve high accuracy in molecular calculations. polimi.it For this compound and its associated radicals, sophisticated techniques are used to determine precise energies and molecular structures. polimi.itresearchgate.net

One of the most prominent high-level methods used is the Coupled-Cluster theory with single, double, and perturbative triple excitations, known as CCSD(T). researchgate.netacs.org This method is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate energies. nih.govskemman.is In the study of this compound reactivity, CCSD(T) is used to calculate the energies of reactants, transition states, and products, often extrapolated to the complete basis set (CBS) limit to minimize basis set error. researchgate.netacs.org This level of accuracy is crucial for constructing reliable potential energy surfaces for reactions such as hydrogen abstraction and unimolecular decomposition. polimi.it

Hybrid functionals like B3LYP are also widely utilized in these studies. researchgate.netnih.gov While technically a Density Functional Theory (DFT) method, B3LYP incorporates a portion of the exact Hartree-Fock exchange, giving it ab initio character. It is frequently used for geometry optimizations and frequency calculations due to its excellent balance of computational cost and accuracy. nih.govresearchgate.net Similarly, double-hybrid functionals such as B2PLYPD3, which combine aspects of both DFT and wave function theory (like MP2), offer another layer of accuracy for geometric and energetic calculations. researchgate.netuci.edu

Research on the reaction between the cyclopentadienyl (B1206354) radical (C₅H₅) and the methyl radical (CH₃) has employed methods including CCSD(T)/cc-pVTZ-f12, B2PLYPD3/AUG-CC-PVDZ, and B3LYP/6-311G to analyze the energy, structure, and kinetic characteristics of the compounds involved. researchgate.net These calculations reveal that the reaction proceeds through the formation of a this compound intermediate, followed by the abstraction of a hydrogen atom. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov Its popularity stems from its ability to provide accurate results with a more manageable computational cost compared to high-level ab initio methods. mdpi.com In the context of this compound, DFT is applied to determine the geometries and vibrational frequencies (Hessians) of all stationary points along a reaction pathway, including reactants, intermediates, transition states, and products. acs.org

Functionals such as ωB97X-D are specifically chosen for their ability to accurately model systems where dispersion forces are important. acs.org For instance, the structures and Hessians of species involved in H-abstraction reactions from this compound have been determined at the ωB97X-D/aug-cc-pVTZ level of theory. acs.org DFT calculations are also fundamental in studying Diels-Alder reactions involving cyclopentadiene (B3395910) derivatives, where they help in analyzing global and local reactivity indices to understand the nature of the reaction pathways. researchgate.net

The application of DFT extends to providing the necessary input for more complex simulations. The optimized geometries and vibrational frequencies calculated via DFT are critical inputs for subsequent Transition State Theory (TST) and Master Equation (ME) analyses, which are used to determine reaction rate constants. researchgate.netacs.org

Molecular Simulation Techniques

Molecular simulations are crucial for bridging the gap between quantum chemical calculations on single molecules and the macroscopic behavior of a chemical system. polimi.itnih.gov These techniques allow for the prediction of thermodynamic and kinetic properties under various conditions. uiuc.edu

To understand the kinetics of this compound reactions, researchers utilize a combination of Transition State Theory (TST) and Master Equation (ME) simulations. polimi.itresearchgate.net This powerful approach, often performed on an ab initio basis, allows for the computation of temperature- and pressure-dependent reaction rate constants without relying on experimental data. polimi.itacs.org

The process begins with quantum chemical calculations to map out the potential energy surface for a given reaction, such as H-abstraction, isomerization, or beta-scission. polimi.itpolimi.it TST is then used to calculate high-pressure-limit rate constants (k∞) from the properties of the reactants and the transition state structure. polimi.it

However, many reactions, particularly unimolecular ones, are pressure-dependent. The Master Equation formalism is employed to account for the effects of pressure by modeling the collisional energy transfer between the reacting molecule and a bath gas. polimi.it By solving the one-dimensional master equation, phenomenological rate constants that are valid over a wide range of temperatures and pressures can be determined. acs.org Software packages like MESS (Master Equation Solver for Multi-Energy Well Reactions) are used for these complex calculations. polimi.itresearchgate.net This combined TST/ME approach has been successfully applied to study the unimolecular decomposition of methylcyclopentadienyl radicals and their formation from this compound via H-abstraction. acs.orgfigshare.com

The rate constants derived from TST/ME simulations serve as fundamental inputs for larger-scale kinetic models. polimi.it These models are used to simulate the chemical evolution of a system under specific conditions, such as those found in combustion or chemical processing. polimi.it

Kinetic simulations are performed using software like OpenSMOKE++, which takes a detailed kinetic mechanism (a set of elementary reactions with their corresponding thermodynamic and kinetic parameters) as input. polimi.itpolimi.it By running these simulations, researchers can predict the mole fractions of various species over time and compare them with experimental data, thereby validating the accuracy of the computed rate constants. polimi.itresearchgate.net

Studies on this compound have focused on determining the rate constants for key reaction classes polimi.itpolimi.it:

Abstraction Reactions: H-abstraction from the three isomers of this compound by radicals such as H, CH₃, OH, and OOH to form methylcyclopentadienyl radicals. polimi.itresearchgate.net

Isomerization Reactions: The interconversion between different methylcyclopentadienyl radical isomers. polimi.itresearchgate.net

Beta-Scission Reactions: The decomposition of methylcyclopentadienyl radicals, which can lose a hydrogen atom to form aromatic products like benzene (B151609) or fulvene (B1219640). polimi.itresearchgate.net

The results from these simulations demonstrate that prompt dissociation of methylcyclopentadienyl radicals following their formation plays a significant role under combustion conditions. acs.orgfigshare.com

Table 1: Reaction Classes of this compound Studied via Kinetic Simulation

Reaction Class Description Example Reactants Example Products
H-Abstraction Removal of a hydrogen atom from a this compound isomer by a radical species. This compound + OH Methylcyclopentadienyl + H₂O
Isomerization Rearrangement of atoms within a methylcyclopentadienyl radical to form a different radical isomer. 1-methylcyclopentadienyl 2-methylcyclopentadienyl
Beta-Scission A radical decomposes by breaking a bond beta to the radical center, often leading to the formation of a stable molecule and a new radical. Methylcyclopentadienyl Benzene + H or Fulvene + H

Molecular simulations are also employed to predict crucial thermodynamic data, especially when experimental values are unavailable. nih.gov This is particularly important for highly reactive species like this compound. polimi.itnih.gov Thermodynamic analysis involves calculating properties such as the heat of reaction (enthalpy change) for various chemical processes.

Table 2: Calculated Heats of Reaction for this compound (Gaseous Phase at 298 K, 1 atm)

Reaction Type Overall Heat of Reaction (kcal/mol)
Dimerization -15.2
Oxidation -45.6

Data sourced from molecular simulation studies. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for investigating the complex reaction mechanisms of this compound. Through methods like ab initio transition state theory master equation simulations, researchers can study its reactivity without relying on experimental data. polimi.it These computational approaches allow for the analysis of short-lived molecules, such as radicals and transition states, which are often impossible to observe experimentally. polimi.it

Key reaction classes that have been elucidated for this compound include abstraction, beta-scission, and isomerization. polimi.it Abstraction reactions, for instance, involve the removal of a hydrogen atom from one of the three this compound isomers by radicals like H, CH3, OH, and OOH, leading to the formation of methylcyclopentadienyl radicals. polimi.itpolimi.it These resulting radicals can then undergo further isomerization to form other radical structures or beta-scission to lose another hydrogen atom, ultimately producing stable aromatic molecules like benzene or fulvene. polimi.itpolimi.it

To perform these calculations, scientists employ a suite of specialized software. Electronic structure calculations to determine the structures and energies of molecules are often carried out using programs like Gaussian and Molpro. polimi.itpolimi.it The master equation is then solved using software such as MESS to determine the reaction rate constants. polimi.itpolimi.it

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a set of molecules as a function of their geometric coordinates. libretexts.orglibretexts.org For this compound reactions, mapping the PES allows researchers to visualize the energy landscape of a chemical reaction. smu.edu By exploring the PES, it is possible to identify the most likely pathways a reaction will follow. smu.edu

The process involves calculating the energy for numerous arrangements of the atoms involved in the reaction. libretexts.org The resulting surface reveals energy minima, which correspond to stable reactants, products, and intermediates. libretexts.org The highest energy points on the lowest energy path connecting these minima are the transition states. libretexts.org This mapping is crucial for understanding the detailed transitions between different chemical states. smu.edu For instance, in the reactions of this compound, the PES helps to trace the path from the initial reactants (e.g., this compound and an abstracting radical) through the transition state to the formation of the methylcyclopentadienyl radical and subsequently to final products like benzene. polimi.itpolimi.it

Analysis of Reaction Intermediates and Transition States

A critical aspect of elucidating reaction mechanisms is the detailed analysis of stationary points on the potential energy surface, which include reaction intermediates and transition states. libretexts.org Computational studies on this compound determine the structures, energies, and Hessians (second derivatives of energy) of all stationary points for the reactions of interest. acs.orgacs.org

High-level quantum chemical methods are used to achieve accuracy. For example, geometries and Hessians might be determined at the ωB97X-D/aug-cc-pVTZ level of theory, while more accurate energies are obtained using methods like CCSD(T) extrapolated to the complete basis set limit. acs.orgacs.orgresearchgate.net This detailed information is vital for calculating accurate rate constants. researchgate.net

The analysis of transition states is particularly important as they represent the energy barrier that must be overcome for a reaction to occur. libretexts.org For this compound, this includes characterizing the transition states for H-abstraction reactions and the subsequent unimolecular decomposition of the methylcyclopentadienyl radical. acs.org Computational analysis has shown that for some reactions, such as H-abstractions, the choice of the coordinate system (internal vs. Cartesian) for variational corrections can impact the calculated rate constants significantly. acs.org

Development and Validation of Kinetic Models

Computational studies on this compound are not purely theoretical; they provide essential data for the development and validation of practical kinetic models used in combustion and chemical process simulations. polimi.itnih.gov These models consist of numerous elementary reactions, along with their thermodynamic data and rate constants. polimi.it

Integration of Theoretically Derived Rate Constants into Kinetic Mechanisms

The rate constants calculated from ab initio transition state theory are designed to be incorporated into larger, more comprehensive kinetic mechanisms. acs.org For this compound, theoretically derived rate constants for key reactions, such as H-abstraction and the formation of fulvene and benzene, have been calculated. acs.org

These new, accurate rate constants can then be used to update existing kinetic mechanisms, for example, the one developed by the CRECK group of Politecnico di Milano. polimi.itresearchgate.net In some cases, to simplify the complexity of the detailed mechanism, a "lumping" of rate constants is performed. This process groups together reactions for molecules with similar structures and reactivities, such as the different tautomers of this compound and methylcyclopentadienyl, into a simplified set of rate constants suitable for large-scale simulations. acs.orgresearchgate.net

Table 1: Computational Software and Methods for this compound Reactivity Studies

Purpose Software/Method Description
Electronic Structure Calculations Gaussian, Molpro Used to find the structures and energies of reactants, products, intermediates, and transition states. polimi.itpolimi.it
Master Equation Solution MESS Solves the master equation to determine pressure- and temperature-dependent reaction rate constants. polimi.itpolimi.it
Kinetic Simulations OpenSMOKE++ An object-oriented framework used for numerical modeling of reactive systems with detailed kinetic mechanisms to test the predictive capability of the calculated rate parameters. polimi.itresearchgate.net
Process Automation EStokTP A code used to automate the process of finding reaction pathways and calculating rate constants, making it less dependent on manual intervention. polimi.itpolimi.it

| Rate Constant Lumping | MEL | A code used to group or "lump" rate constants for molecules with similar structures and reactivities to simplify kinetic models. polimi.itpolimi.it |

Rate of Production and Sensitivity Analysis

Once the theoretically derived rate constants are integrated into a kinetic mechanism, kinetic simulations are performed to validate the model and test its predictive power. polimi.it Using frameworks like OpenSMOKE++, researchers can simulate specific experimental conditions, such as the environment inside a reactor. polimi.itpolimi.it

Table 2: Mentioned Compound Names

Compound Name
This compound
Methylcyclopentadienyl
Benzene
Fulvene
Hydrogen radical (H)
Methyl radical (CH3)
Hydroxyl radical (OH)

Emerging Research Directions and Advanced Applications of Methylcyclopentadiene

Sustainable Production and Bio-Refinery Integration

The imperative to shift from fossil-based resources to renewable feedstocks has catalyzed research into sustainable production routes for valuable chemicals. Methylcyclopentadiene (B1197316) (MCPD) is a key intermediate that is increasingly being produced through bio-refinery-integrated processes. A significant advancement in this area is the conversion of cellulosic biomass into MCPD.

Researchers have developed an efficient, three-step chemical process to convert 2,5-hexanedione (B30556), a platform chemical derivable from cellulosic feedstocks, into this compound. greencarcongress.comnih.gov This method represents a significant step towards integrating the production of high-value chemical precursors into a sustainable biorefinery model. greencarcongress.com The process begins with the base-catalyzed intramolecular aldol (B89426) condensation of 2,5-hexanedione, which forms 3-methyl-2-cyclopenten-1-one (B1293772) (MCO). nih.govresearchgate.net The MCO is then subjected to a catalytic chemoselective hydrogenation, using a ternary Ruthenium catalyst system, to produce 3-methyl-2-cyclopenten-1-ol (MCP) with high chemoselectivity (96%). nih.govresearchgate.net In the final step, the MCP is dehydrated over a catalyst like AlPO₄/MgSO₄ at elevated temperatures and reduced pressure to yield this compound. nih.govresearchgate.net

Another innovative route involves the direct transformation of cellulose (B213188) into 3-methylcyclopent-2-enone, followed by a selective hydrodeoxygenation step over a zinc-molybdenum oxide catalyst to produce MCPD. bohrium.comresearchgate.net This pathway is notable for its high selectivity, achieving a carbon yield of up to 70%. researchgate.net These sustainable methods demonstrate the potential to generate not only valuable chemical precursors like MCPD but also blendstocks for high-performance fuels from widely available biomass, thereby reducing reliance on petroleum. greencarcongress.com

Table 1: Bio-Based Production Process for this compound

Step Reactant Key Reagents/Catalysts Product Reported Selectivity/Yield
1. Aldol Condensation 2,5-Hexanedione Base catalyst 3-Methyl-2-cyclopenten-1-one (MCO) -
2. Hydrogenation 3-Methyl-2-cyclopenten-1-one (MCO) RuCl₂(PPh₃)₃/NH₂(CH₂)₂NH₂/KOH 3-Methyl-2-cyclopenten-1-ol (MCP) 96% chemoselectivity nih.govresearchgate.net
3. Dehydration 3-Methyl-2-cyclopenten-1-ol (MCP) AlPO₄/MgSO₄ This compound (MCPD) -

Role in High-Energy-Density Fuels (e.g., RJ-4 Fuel)

This compound is a critical monomer in the production of high-energy-density fuels (HEDFs), which are essential for volume-limited applications such as missiles and ramjets. researchgate.netmdpi.com These advanced fuels offer greater propulsion energy and can increase the range and payload of aircraft compared to conventional hydrocarbon fuels. mdpi.com

At ambient temperatures, this compound undergoes a Diels-Alder cyclization reaction to dimerize, forming dimethyldicyclopentadiene (DMDCPD). nih.govresearchgate.net This dimer is a direct precursor to the high-density fuel known as RJ-4 (Ramjet Fuel 4). greencarcongress.comresearchgate.net The conversion of DMDCPD to RJ-4, or tetrahydrodimethyldicyclopentadiene, creates a multicyclic, strained hydrocarbon with properties that significantly exceed those of standard jet fuels like Jet-A. greencarcongress.comacs.org

RJ-4 possesses a higher density and a greater volumetric net heat of combustion (NHOC), providing up to 17.7% more energy per unit volume than Jet-A fuel. greencarcongress.com The development of sustainable, bio-based routes to this compound allows for the production of renewable RJ-4, which can be blended with other synthetic paraffinic kerosenes to create high-performance jet fuel surrogates with reduced aromatic content and lower particulate emissions. greencarcongress.com While RJ-4 has exceptional energy density, its highly branched, multicyclic structure results in a poor cetane number, making it less suitable for diesel applications without significant blending. acs.org

Table 2: Comparison of RJ-4 and Conventional Jet Fuel

Property RJ-4 (Dimethyl-JP-10) Jet-A Fuel
Density ~0.925 - 0.927 g/mL greencarcongress.commdpi.com ~0.81 g/mL acs.org
Volumetric NHOC ~39.04 MJ/L greencarcongress.commdpi.com Lower than RJ-4
Gravimetric NHOC ~42.21 MJ/kg greencarcongress.com -
Cetane Number (CN) 23.5 acs.org -
Primary Use High-performance aerospace, missiles greencarcongress.commdpi.com Commercial and military jet aircraft greencarcongress.com

| Precursor | this compound greencarcongress.commdpi.com | Petroleum |

Precursors for Polycyclic Aromatic Hydrocarbon (PAH) Formation in Combustion Processes

Polycyclic aromatic hydrocarbons (PAHs) are a class of chemical compounds that are formed during the incomplete combustion of organic materials. encyclopedia.pubmdpi.com The formation of these molecules is a significant concern as many are considered pollutants. The growth of PAHs in combustion environments proceeds through complex reaction mechanisms, and smaller unsaturated hydrocarbons often serve as the initial building blocks.

While direct experimental studies detailing the specific pathways of this compound in soot formation are specialized, its molecular structure suggests a plausible role as a precursor in PAH growth. One of the key mechanisms for PAH growth is Methyl Addition Cyclization (MAC). encyclopedia.pubmdpi.comnih.gov This process involves the addition of methyl radicals to an existing aromatic structure, followed by hydrogen elimination and ring closure to form a new aromatic ring. mdpi.comnih.gov Given that this compound possesses both a reactive cyclic diene structure and a methyl group, it can contribute to PAH formation. The methyl group can be lost and participate in MAC reactions on other aromatic species, while the five-membered ring itself is a known precursor to the formation of the first aromatic ring, benzene (B151609). nih.gov Furthermore, research has shown that cyclopentadienyl (B1206354) radicals can combine to form naphthalene, a two-ring PAH, indicating that cyclic five-membered rings are fundamental to PAH growth. nih.gov Therefore, in high-temperature combustion processes, this compound and its radicals are likely contributors to the pool of reactive intermediates that lead to the formation and growth of PAHs.

Applications in Advanced Materials Science

The utility of this compound extends beyond fuels into the realm of advanced materials science. Its primary role in this field stems from its dimer, dimethyldicyclopentadiene (DMDCPD), which serves as a valuable commodity chemical for producing high-performance polymers. nih.govresearchgate.net The strained ring structure of DMDCPD makes it suitable for ring-opening metathesis polymerization (ROMP), a process that yields highly durable and chemically resistant thermoset polymers.

These polymers find use in a variety of applications, including the synthesis of specialized resins and elastomers. cymitquimica.com The properties of these materials can be tailored by incorporating DMDCPD, which imparts characteristics such as high impact resistance and thermal stability. Analogous to its non-methylated counterpart, dicyclopentadiene (B1670491) (DCPD), DMDCPD is used in the manufacturing of unsaturated polyester (B1180765) resins (UPR) and ethylene (B1197577) propylene (B89431) diene rubbers (EPDM). mdpi.com

In addition to polymerization, this compound is a precursor for other valuable chemical intermediates used in materials science. It is used in the synthesis of methylnadic anhydride (B1165640) (MNA), which functions as an epoxy curing agent, imparting toughness and high-temperature resistance to epoxy resin systems. researchgate.net The methylcyclopentadienyl ligand, derived from MCPD, is also used to form organometallic catalysts that have applications in various chemical synthesis processes. researchgate.net

Exploration in Specialized Organic Synthesis as a Building Block

In organic synthesis, "building blocks" are relatively simple molecules that possess specific reactive functional groups, allowing them to be used in the assembly of more complex molecular architectures. chemdiv.com this compound is a versatile building block due to its distinct chemical functionalities.

Its most prominent feature is the conjugated diene system within a five-membered ring, which makes it a highly reactive participant in Diels-Alder reactions. cymitquimica.com This [4+2] cycloaddition is a powerful tool in organic synthesis for forming six-membered rings with high stereo- and regioselectivity. The presence of the methyl group on the diene influences the reactivity and selectivity of these reactions, providing chemists with a tool to construct complex polycyclic frameworks.

Furthermore, the acidity of the methylene (B1212753) (-CH₂) group allows for deprotonation to form the methylcyclopentadienyl anion (Cp'). wikipedia.org This anion is an important ligand in organometallic chemistry, analogous to the widely used cyclopentadienyl (Cp) ligand. The Cp' ligand is used to synthesize a vast array of "sandwich" and "half-sandwich" organometallic complexes. The methyl group enhances the electron-donating ability of the ligand and, crucially, improves the solubility of the resulting metal complexes in common organic solvents, which is a significant practical advantage for their synthesis, purification, and application in catalysis. wikipedia.org The unique NMR spectral properties of Cp' complexes can also serve as a useful probe for analyzing the structure of chiral organometallic compounds. wikipedia.org

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for methylcyclopentadiene (MCPD) from bio-based precursors, and how can experimental reproducibility be ensured?

  • Methodological Answer : MCPD can be synthesized via catalytic hydrodeoxygenation of 3-methylcyclopent-2-enone (derived from cellulose) using Pt/Al₂O₃ catalysts under H₂ flow (200°C, 4 MPa) . Alternatively, a three-step process starting with 2,5-hexanedione involves aldol condensation, chemoselective hydrogenation (e.g., Ru/C catalyst), and dehydration . For reproducibility, ensure purity of intermediates via GC-MS, standardize reaction conditions (temperature, pressure, catalyst loading), and report detailed characterization data (NMR, FTIR) for new compounds .

Q. How do isomerization dynamics of this compound impact its characterization in synthetic workflows?

  • Methodological Answer : MCPD exists as a mixture of tautomers (e.g., 1-methyl and 2-methyl isomers), complicating NMR analysis. Use low-temperature NMR (−40°C) to slow tautomerization and resolve distinct peaks. Chromatographic separation (e.g., capillary GC with polar columns) coupled with boiling point determination (e.g., 492.41 K) can distinguish isomers . For quantitative analysis, integrate isomer ratios into kinetic models .

Q. What experimental precautions are critical for handling this compound due to its thermal and chemical instability?

  • Methodological Answer : Store MCPD under inert gas (N₂/Ar) at ≤4°C to prevent dimerization. Avoid exposure to light or oxidizing agents (NFPA Fire Rating: 2; Health: 1) . Use Schlenk-line techniques for air-sensitive reactions and monitor exothermic decomposition (ΔfH°gas = −15.36 kJ/mol) via calorimetry .

Advanced Research Questions

Q. How do H-abstraction reactions and methylcyclopentadienyl radical decomposition pathways influence aromatic ring formation in combustion systems?

  • Methodological Answer : MCPD undergoes H-abstraction (e.g., by OH radicals) to form methylcyclopentadienyl radicals, which decompose into fulvene or benzene via ring-opening/closing mechanisms. Use ab initio transition state theory (ωB97X-D/aug-cc-pVTZ level) to calculate rate constants (e.g., 10⁸–10¹⁰ s⁻¹ at 1500 K) and validate against shock-tube experiments . Lumped kinetic models should account for tautomerism and pressure-dependent branching ratios .

Q. What computational strategies resolve contradictions between experimental and theoretical product branching fractions (BFs) in MCPD pyrolysis?

  • Methodological Answer : Crossed molecular beam experiments reveal multichannel reactions (e.g., methylphenoxy + H vs. CO + this compound). Discrepancies arise from intersystem crossing (ISC) between triplet and singlet potential energy surfaces (PES). Apply RRKM/master equation simulations with variational transition state theory to reconcile BFs (e.g., ISC contributes 57±16% to product yields at 10 kcal/mol Ec) .

Q. How do temperature-dependent properties of MCPD (e.g., viscosity, vapor pressure) affect its performance in high-energy-density fuels?

  • Methodological Answer : Temperature-viscosity correlations (η = 0.000526–0.001383 Pa·s at 280–492 K) impact fuel atomization. Use the Yaws equation (ln(Pvap) = 14.2065 – 3037.28/(T – 31.873)) to model vapor pressure (1.33–202.64 kPa at 250–373 K) . For combustion applications, optimize fuel blends using thermochemical data (ΔfG° = 255.18 kJ/mol; Tc = 705.26 K) .

Tables for Key Data

Table 1: Temperature-Dependent Viscosity of MCPD

Temperature (K)Viscosity (Pa·s)
280.860.0005260
316.120.0006760
351.380.0008262
386.630.0009734
421.890.0011159
457.150.0012526
492.410.0013829

Table 2: Experimental vs. Theoretical Branching Fractions in O(³P) + Toluene Reactions

Product ChannelExperimental BFTheoretical BF
Methylphenoxy + H0.22 ± 0.070.18
CO + this compound0.09 ± 0.050.12

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methylcyclopentadiene
Reactant of Route 2
Methylcyclopentadiene

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